3-Thiazol-2-yl-pyridine

Vue d'ensemble

Description

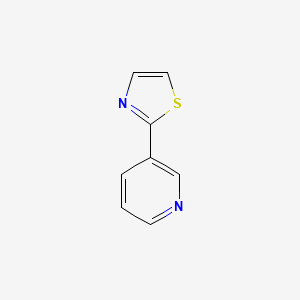

3-Thiazol-2-yl-pyridine is a heterocyclic compound that combines a thiazole ring and a pyridine ring. Thiazole is a five-membered ring containing sulfur and nitrogen atoms, while pyridine is a six-membered ring with one nitrogen atom.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Thiazol-2-yl-pyridine typically involves the condensation of 2-aminothiazole with pyridine-2-carbaldehyde. This reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Oxidation Reactions

The thiazole ring undergoes selective oxidation. Key pathways include:

Sulfur Oxidation

Treatment with m-chloroperbenzoic acid (mCPBA) oxidizes the thiazole sulfur to sulfoxides or sulfones, depending on reaction conditions:

| Reagent | Product | Conditions | Source |

|---|---|---|---|

| mCPBA | Thiazole sulfoxide | CH₂Cl₂, 0–25°C, 2h | |

| H₂O₂ (excess) | Thiazole sulfone | Ethanol, reflux, 6h |

Nitrogen Oxidation

Hypofluorous acid (HOF·CH₃CN) selectively generates N-oxides at the pyridine nitrogen without sulfur oxidation .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at distinct positions:

Electrophilic Substitution

The pyridine ring directs electrophiles to the para position (C5 of thiazole). For example:

Nucleophilic Substitution

The thiazole C2 position is activated for nucleophilic attack. Organolithium reagents (e.g., LDA) replace the C2 proton:

Cycloaddition Reactions

3-Thiazol-2-yl-pyridine participates in [2+2] and Diels-Alder reactions:

| Reaction Type | Partner | Product | Conditions | Source |

|---|---|---|---|---|

| [2+2] Cycloaddition | DMAD¹ | Pyridine derivative (S extrusion) | Toluene, 110°C, 12h | |

| Diels-Alder | Ethyl acetylenedicarboxylate | Thiazepine intermediate | DMF, 80°C, 8h |

¹DMAD = Dimethyl acetylenedicarboxylate

Coordination Chemistry

The N atoms in pyridine and thiazole facilitate metal coordination:

Copper(II) Complexes

Reaction with CuCl₂ forms square-planar complexes, enhancing catalytic activity in alkane oxidations:

-

Catalytic Oxidation : With HNO₃, Cu complexes oxidize cyclohexane to trans-1,2-dimethylcyclohexane (90% selectivity) .

Nickel(II) Complexes

Ni(II) complexes exhibit antioxidant activity, scavenging DPPH radicals with IC₅₀ values of 12–18 µM .

Functionalization via Cross-Coupling

Palladium-catalyzed reactions enable C–H arylation:

| Catalyst System | Aryl Halide | Product | Yield | Source |

|---|---|---|---|---|

| Pd(OAc)₂, Ag₂CO₃, K₂CO₃ | 4-Bromotoluene | 4-Methyl-3-thiazol-2-yl-pyridine | 78% |

Biological Activity-Related Reactions

Derivatives synthesized via these reactions show bioactivity:

-

Anticancer Propenones : 3-(2-Fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone inhibits PARP1 (IC₅₀ = 0.57 µM in HL-60 cells) .

-

Antimicrobial Thiadiazoles : Coupling with hydrazonoyl halides yields thiadiazoles active against S. aureus (MIC = 8 µg/mL) .

Comparative Reactivity

The table below contrasts reactivity with analogous compounds:

| Compound | Oxidation Rate (vs. This compound) | Substitution Site |

|---|---|---|

| 2-(4-Methyl-thiazol-2-yl)pyridine | 1.2× faster | C5 (thiazole) |

| 2-(5-Bromo-thiazol-2-yl)pyridine | 0.8× slower | C2 (thiazole) |

Degradation Pathways

Stability studies reveal:

Applications De Recherche Scientifique

Biological Activities

3-Thiazol-2-yl-pyridine and its derivatives exhibit a broad spectrum of biological activities, including:

- Antimicrobial Activity : Compounds containing thiazole and pyridine rings have shown promising antimicrobial properties. For instance, studies indicate that thiazole derivatives can effectively inhibit bacterial growth by disrupting membrane integrity, which is crucial for maintaining cellular homeostasis .

- Antioxidant Properties : The antioxidant capabilities of thiazole derivatives are notable, with some compounds demonstrating significant inhibition of free radicals in assays such as DPPH (1,1-diphenyl-2-picryl hydrazyl) . This property is critical in developing drugs aimed at mitigating oxidative stress-related diseases.

- Anticancer Potential : Research has highlighted the cytotoxic effects of this compound derivatives against various cancer cell lines. For example, novel pyridine-thiazole hybrid molecules have been synthesized and tested for their antiproliferative activity against colon, breast, and lung carcinomas, showing significant potential for cancer therapy .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Various methods have been employed to create these compounds with high yields:

Characterization techniques such as NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared Spectroscopy), and mass spectrometry are commonly used to confirm the structure and purity of synthesized compounds.

Antimicrobial Study

A study conducted on a series of thiazole derivatives demonstrated their effectiveness against various bacterial strains. The results indicated that certain copper(II) complexes exhibited superior antimicrobial activity compared to their parent ligands . The mechanism involved the disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Activity

In another significant study, pyridine-thiazole hybrids were evaluated for their cytotoxic effects on different cancer cell lines. The compounds induced apoptosis in MCF-7 (breast cancer) cells by decreasing mitochondrial membrane potential and increasing reactive oxygen species (ROS) production . The findings suggest that these compounds could serve as lead candidates for further development in cancer therapeutics.

Pharmacological Insights

The pharmacokinetic profile of thiazole-based compounds has also been investigated. For instance, a novel thiosemicarbazone-based drug featuring a thiazole moiety showed promising oral bioavailability with a half-life significantly longer than traditional chemotherapeutics . This highlights the potential for developing effective oral medications based on this compound derivatives.

Mécanisme D'action

The mechanism of action of 3-Thiazol-2-yl-pyridine involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can bind to DNA and proteins, affecting their function.

Pathways Involved: By interfering with key biochemical pathways, this compound can induce cell cycle arrest and apoptosis in cancer cells.

Comparaison Avec Des Composés Similaires

Thiazole: A simpler heterocycle with similar biological activities.

Pyridine: Another basic heterocycle with wide applications in chemistry and biology.

Thiazolopyridines: Compounds that combine thiazole and pyridine rings, similar to 3-Thiazol-2-yl-pyridine.

Uniqueness: this compound stands out due to its unique combination of the thiazole and pyridine rings, which imparts distinct chemical and biological properties.

Activité Biologique

3-Thiazol-2-yl-pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its antioxidant, antimicrobial, anti-inflammatory, and anticancer properties, as well as its potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound consists of a thiazole ring fused to a pyridine ring. This unique structure contributes to its biological activity. The thiazole moiety is known for its ability to form complexes with transition metals, enhancing its pharmacological properties.

1. Antioxidant Activity

Studies have demonstrated that compounds containing the thiazole moiety exhibit significant antioxidant properties. For instance, the antioxidant activity of this compound and its derivatives was evaluated using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. Results showed that these compounds effectively scavenge free radicals, indicating their potential as antioxidant agents .

2. Antimicrobial Activity

This compound derivatives have been tested for their antimicrobial efficacy against various bacterial strains. In one study, synthesized compounds showed mild to moderate antimicrobial activity compared to standard antibiotics. Notably, copper(II) complexes of these derivatives exhibited enhanced antimicrobial properties .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| Copper(II) complex | S. aureus | 16 µg/mL |

| Nickel(II) complex | Pseudomonas aeruginosa | 64 µg/mL |

3. Anti-inflammatory Activity

Research indicates that derivatives of this compound possess anti-inflammatory properties. These compounds inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, suggesting their potential use in treating inflammatory diseases .

4. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Certain derivatives have shown cytotoxic effects against cancer cell lines, including breast and colon cancer cells. Mechanistic studies suggest that these compounds induce apoptosis and inhibit cell proliferation through various pathways .

Case Studies

Case Study 1: Anticancer Activity

In a study by Bondock et al., a series of thiazole derivatives were synthesized and evaluated for their anticancer activity against human breast cancer cell lines (MCF-7). The results indicated that specific modifications to the thiazole ring significantly enhanced cytotoxicity, highlighting the importance of structural optimization in drug design .

Case Study 2: Antimicrobial Efficacy

Patel et al. reported the synthesis and antimicrobial evaluation of N-(4-(aryl)-2-thioxo-1,3-thiazol-3(2H)-yl)pyridine derivatives. These compounds demonstrated promising antibacterial activity against resistant strains of bacteria, emphasizing their potential as new therapeutic agents in combating antibiotic resistance .

Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction of this compound with various biological targets. These studies provide insights into binding affinities and help identify potential mechanisms of action for its biological activities.

Propriétés

IUPAC Name |

2-pyridin-3-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2S/c1-2-7(6-9-3-1)8-10-4-5-11-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPCSNGBKVXKBPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40457872 | |

| Record name | 3-Thiazol-2-yl-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53911-41-4 | |

| Record name | 3-(2-Thiazolyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53911-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Thiazol-2-yl-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.